molecular formula C9H7N3S2 B2680092 3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 261622-98-4

3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B2680092
CAS No.: 261622-98-4
M. Wt: 221.3
InChI Key: OXGZPMMGRDKIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative designed for pharmaceutical and biochemical research. This compound features a thiophene ring linked to the 5-position of the triazole core and a prop-2-yn-1-ylsulfanyl (propargylthio) substituent at the 3-position. The 1,2,4-triazole pharmacophore is recognized for its broad spectrum of chemotherapeutic activities, and its hybridization with the thiophene scaffold is a strategy to develop novel bioactive agents . Structural analogs of this compound, specifically thiophene-linked 1,2,4-triazoles, have demonstrated marked antimicrobial activity against a panel of standard pathogenic bacterial strains, including Gram-positive bacteria and Escherichia coli . Furthermore, such triazole-thiophene hybrids have exhibited potent anti-proliferative activity in vitro against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with some compounds showing IC50 values below 25 μM . The mechanism of action for related compounds has been investigated through molecular docking studies, revealing a high affinity for key enzymatic targets. Potent antibacterial analogs show strong binding to DNA gyrase, a critical bacterial enzyme, while anti-proliferative activity is often associated with a high affinity for human cyclin-dependent kinase 2 (CDK2), a regulator of the cell cycle . The propargylthio side chain in this specific compound may offer potential for further synthetic modification via click chemistry, making it a valuable intermediate for developing more complex derivatives or for conjugation in chemical biology. This product is intended for research purposes only, providing a core structure for investigators exploring new antimicrobial and anticancer agents.

Properties

IUPAC Name

3-prop-2-ynylsulfanyl-5-thiophen-2-yl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c1-2-5-14-9-10-8(11-12-9)7-4-3-6-13-7/h1,3-4,6H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZPMMGRDKIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group can be attached through a nucleophilic substitution reaction, where a suitable thiol reacts with a propargyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the prop-2-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and the appropriate electrophile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research has shown that compounds similar to 3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole exhibit significant antifungal activity against various fungal pathogens. For instance, studies have indicated that modifications in the triazole structure can enhance efficacy against resistant strains of fungi .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. The compound has been synthesized and evaluated for its effects on cellular viability in cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer types, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation. Experimental studies have demonstrated promising results in reducing markers of inflammation in vitro .

Pesticide Development

The unique structure of this compound has led to its exploration as a potential pesticide. Its ability to inhibit specific enzymatic pathways in pests makes it an attractive candidate for agricultural applications. Field trials are necessary to assess its effectiveness and environmental impact .

Corrosion Inhibition

Research indicates that triazole compounds can serve as effective corrosion inhibitors for metals. The compound has been studied for its ability to form protective layers on metal surfaces, thereby preventing corrosion in various environments. Experimental data supports its efficacy in reducing corrosion rates significantly compared to untreated surfaces .

Case Studies and Experimental Data

Application AreaStudy ReferenceKey Findings
Antifungal Activity Significant activity against resistant fungal strains.
Anticancer Properties Induces apoptosis in specific cancer cell lines.
Anti-inflammatory Effects Reduces inflammatory markers in vitro.
Pesticide Development Potential candidate for developing new pesticides.
Corrosion Inhibition Effective at forming protective layers on metal surfaces.

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole depends on its specific application:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations at the 3-Position

3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole
  • Structure : A bulky 4-bromobenzyl group replaces the propynylsulfanyl moiety.
  • Synthesis : Prepared via solvent-free reactions of 1,3,4-oxadiazole with amines, yielding 60–85% .
  • Activity : Exhibits broad-spectrum antimicrobial activity, attributed to the bromine atom’s electronegativity and lipophilicity, enhancing membrane penetration .
  • Comparison : The bromobenzyl group may improve stability but reduce metabolic clearance compared to the smaller propynylsulfanyl group.
4-(4-Chlorophenyl)-3-[(4-Fluorobenzyl)sulfanyl]-5-(Thiophen-2-yl)-4H-1,2,4-Triazole
  • Structure : Features a fluorobenzylsulfanyl group.
  • Activity : Acts as a selective COX-2 inhibitor (IC₅₀ = 4.26 μM) via chalcogen bonding and π-π stacking .
  • Comparison: The fluorine atom enhances binding through polar interactions, whereas the propynyl group’s alkyne may engage in orthogonal noncovalent interactions (e.g., hydrogen bonding).
3-(Ethylsulfanyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-4-amine
  • Structure : Simpler ethylsulfanyl substituent.

Substituent Variations at the 5-Position

3-(Prop-2-yn-1-ylsulfanyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole
  • Structure : Pyridine replaces thiophene.
  • Activity : Pyridine derivatives often show improved solubility and metal-chelating properties, useful in antioxidant applications .
  • Comparison : Thiophene’s aromaticity and sulfur atom may favor interactions with hydrophobic enzyme pockets.

Hybrid Derivatives with Additional Functional Groups

3-(Methylsulfanyl)-5-[2-(Methylsulfanyl)phenyl]-4-Phenyl-4H-1,2,4-Triazole
  • Structure : Dual methylsulfanyl groups and a phenyl ring.
  • Comparison : Increased steric bulk may limit bioavailability compared to the more compact propynylsulfanyl derivative.

Antimicrobial Activity

  • Target Compound: Limited direct data, but analogues like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole show MIC values of 12.5–25 μg/mL against S. aureus and E. coli .
  • QSAR Studies : Electron-withdrawing substituents (e.g., propynylsulfanyl) correlate with enhanced activity by increasing electrophilicity and disrupting microbial membranes .

Enzyme Inhibition

  • COX-2 Selectivity : Fluorobenzylsulfanyl derivatives achieve selectivity through Tyr355 π-π interactions, whereas propynylsulfanyl’s linear geometry might favor alternative binding modes .
  • 11β-HSD1 Inhibition : Propynyl-containing triazoles (e.g., 9e) show oral activity, suggesting the alkyne improves pharmacokinetics .

Biological Activity

The compound 3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2S2C_8H_8N_2S_2. Its structure features a triazole ring substituted with a thiophene and a propynylthio group. The presence of these functional groups is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

Studies have reported that derivatives of 1,2,4-triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

  • In vitro tests demonstrated that triazole derivatives significantly reduced TNF-α production in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharide (LPS) .

The compound was shown to have an IC50 value for TNF-α inhibition in the range of 50 µg/mL. This suggests potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored. In studies assessing the activity against various bacterial strains:

  • Compounds similar to this compound exhibited considerable effectiveness against both Gram-positive and Gram-negative bacteria .

This indicates that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that certain triazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest:

  • A study highlighted that some triazole compounds inhibited cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival .

The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Case Studies

Several case studies have investigated the biological effects of triazoles:

StudyFocusKey Findings
Anti-inflammatorySignificant reduction in TNF-α levels in PBMC cultures; IC50 around 50 µg/mL.
AntimicrobialEffective against multiple bacterial strains; potential for further development as an antimicrobial agent.
AnticancerInduced apoptosis in cancer cell lines; modulation of growth factor signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(prop-2-yn-1-ylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of a triazole-3-thiol precursor with propargyl bromide in alcoholic media under microwave irradiation (165°C, 12.2 bar, 45 minutes) optimizes yield and purity . Alternative routes include cyclocondensation of thiosemicarbazides or oxidative cyclization of thioamides, with characterization via LC-MS and elemental analysis to confirm intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for propargyl, C-S vibrations at ~600–700 cm⁻¹) .
  • NMR : 1H^1H NMR resolves thiophene protons (δ 6.8–7.5 ppm) and propargyl sulfanyl protons (δ 3.1–3.3 ppm), while 13C^13C NMR confirms triazole ring carbons (δ 150–160 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ for C9_9H8_8N3_3S2_2, calculated m/z 246.0165) .

Q. What preliminary biological screening protocols are used to evaluate its bioactivity?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC values against S. aureus or C. albicans), while COX-2 inhibition is tested using enzyme-linked immunosorbent assays (ELISA) with IC50_{50} calculations. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 active sites .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance understanding of its electronic and structural properties?

  • Methodological Answer : DFT (B3LYP/6-311G(d,p)) calculates optimized geometries, vibrational frequencies, and NMR chemical shifts. For example, torsional angle scans (0–360°) reveal conformational flexibility of the thiophene-triazole dihedral angle, while HOMO-LUMO gaps (~4.5 eV) predict reactivity . Comparisons with experimental IR/NMR data validate computational models (RMSD <5%) .

Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines unit cell parameters and hydrogen-bonding networks. For instance, weak chalcogen bonds (S⋯π, ~3.4 Å) and C-H⋯N interactions stabilize supramolecular sheets, as observed in COX-2 inhibitor analogs . ORTEP-3 visualizes thermal ellipsoids and anisotropic displacement parameters .

Q. How do noncovalent interactions (e.g., chalcogen bonds) influence its pharmacological activity?

  • Methodological Answer : SC-XRD and Hirshfeld surface analysis quantify interactions like S⋯C(π) (~3.3 Å) and F⋯π (~3.1 Å) in derivatives. These interactions enhance binding to hydrophobic pockets in COX-2 (e.g., Tyr355 cation–π stacking) and improve selectivity over COX-1 (SI >10) . MD simulations (AMBER) further assess stability of ligand-receptor complexes over 100 ns trajectories .

Data Contradictions and Resolution

  • Synthesis Yields : Microwave-assisted methods report higher yields (~87%) compared to conventional heating (~70%) due to reduced side reactions .
  • Computational vs. Experimental NMR : Discrepancies in 1H^1H shifts (e.g., thiophene protons) may arise from solvent effects (DMSO vs. gas-phase DFT) .
  • Bioactivity Variability : Substituent positioning (e.g., propargyl vs. benzyl groups) alters MIC values by 2–4-fold, necessitating structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.